molecular formula C17H24N2O3S B2879096 1-(4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)ethan-1-one CAS No. 2191264-98-7

1-(4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)ethan-1-one

Cat. No.: B2879096
CAS No.: 2191264-98-7
M. Wt: 336.45
InChI Key: OUXMCFWSFBLAEW-UHFFFAOYSA-N
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Description

1-(4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)ethan-1-one is a complex organic compound featuring a diazepane ring, a sulfonyl group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)ethan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

1-(4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)ethan-1-one can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, which may reduce the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Triethylamine as a base in an aprotic solvent like DMF.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor antagonists.

    Biological Studies: It can be used to study the effects of diazepane derivatives on biological systems, including their interactions with proteins and nucleic acids.

    Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-((4-Methyl-1,4-diazepan-1-yl)sulfonyl)phenyl)ethan-1-one
  • 1-(4-((4-Cyclohexyl-1,4-diazepan-1-yl)sulfonyl)phenyl)ethan-1-one

Uniqueness

1-(4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)ethan-1-one is unique due to the presence of the cyclobutyl group, which can impart different steric and electronic properties compared to other diazepane derivatives. This uniqueness may translate into distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

1-[4-[(4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-14(20)15-6-8-17(9-7-15)23(21,22)19-11-3-10-18(12-13-19)16-4-2-5-16/h6-9,16H,2-5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXMCFWSFBLAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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